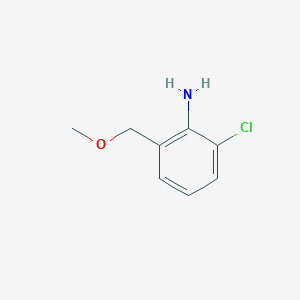

2-Chloro-6-methoxymethylaniline

Description

BenchChem offers high-quality 2-Chloro-6-methoxymethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxymethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-6-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5,10H2,1H3 |

InChI Key |

NTYVOXXEOYJJTF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-methoxymethylaniline via Williamson Ether Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Chloro-6-methoxymethylaniline from its precursor, 2-amino-3-chlorobenzyl alcohol. The core of this transformation is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document elucidates the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and addresses critical considerations regarding reagent selection, safety, and product validation. By grounding theoretical principles in practical application, this guide serves as an essential resource for chemists engaged in organic synthesis and medicinal chemistry, where aniline derivatives are crucial building blocks.[1][2]

Strategic Overview: The Williamson Ether Synthesis Pathway

The conversion of 2-amino-3-chlorobenzyl alcohol to 2-Chloro-6-methoxymethylaniline is fundamentally an O-methylation of a primary alcohol. The Williamson ether synthesis provides a classic and efficient route to achieve this. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The process can be dissected into two primary stages:

-

Deprotonation: The hydroxyl group of the benzyl alcohol is deprotonated by a strong base to form a potent nucleophile, the corresponding alkoxide. The choice of base is critical; it must be strong enough to deprotonate the alcohol but should not possess nucleophilic character that could lead to side reactions. Sodium hydride (NaH) is an exemplary choice for this purpose.[5]

-

Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic methyl source, typically a methyl halide such as methyl iodide (CH3I). This concerted SN2 displacement results in the formation of the desired ether linkage and a halide salt as a byproduct.[4][6]

A key consideration in this specific synthesis is the presence of the aniline moiety (-NH2), which is also nucleophilic. However, the hydroxyl proton of the alcohol is significantly more acidic than the amine protons. Consequently, a strong, non-nucleophilic base like NaH will selectively deprotonate the alcohol, ensuring the reaction proceeds with high O-alkylation selectivity over N-alkylation.

Reagents and Materials: Properties and Safety Imperatives

A thorough understanding of all materials is paramount for successful and safe execution. The properties of the key substances are summarized below.

| Substance | Formula | M.W. ( g/mol ) | CAS No. | Role | Key Hazards |

| 2-amino-3-chlorobenzyl alcohol | C₇H₈ClNO | 157.60 | 61487-25-0 | Starting Material | Skin/eye irritant[7] |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 7646-69-7 | Base | Water-reactive, flammable, causes severe burns[8][9][10][11] |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Methylating Agent | Toxic, suspected carcinogen, irritant[12][13][14][15] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Solvent | Flammable, may form explosive peroxides |

| 2-Chloro-6-methoxymethylaniline | C₈H₁₀ClNO | 171.62 | 209939-95-9 | Product | Assumed irritant; handle with care |

Causality Behind Reagent Choices and Safety Protocols:

-

Sodium Hydride (NaH): NaH is supplied as a dispersion in mineral oil to mitigate its pyrophoric nature.[9] It reacts violently with water, releasing flammable hydrogen gas.[8][11] Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware must be thoroughly dried prior to use. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[10][16]

-

Methyl Iodide (CH₃I): Methyl iodide is a volatile and highly toxic substance, classified as a suspected carcinogen.[12][13][15] All manipulations must be performed within a certified chemical fume hood. It is also light-sensitive and should be stored accordingly.[14] Due to its toxicity, inhalation, ingestion, and skin contact must be rigorously avoided.[12][14]

-

Anhydrous Solvents: The use of anhydrous THF is crucial. The presence of water would quench the sodium hydride, halting the reaction and posing a significant safety hazard due to rapid hydrogen gas evolution.

In-Depth Experimental Protocol

This protocol is a self-validating system, designed for a laboratory scale synthesis.

Reaction Setup and Execution

-

Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is oven-dried and assembled while hot. It is then allowed to cool to room temperature under a steady stream of dry nitrogen or argon.

-

Reagent Addition: The flask is charged with 2-amino-3-chlorobenzyl alcohol (1.0 eq). Anhydrous THF is added via cannula to dissolve the starting material.

-

Deprotonation: The resulting solution is cooled to 0 °C using an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise over 15 minutes. Rationale: Portion-wise addition allows for controlled evolution of hydrogen gas, preventing a dangerous pressure buildup and exotherm. The slurry is stirred at 0 °C for 30-60 minutes, during which time the formation of the sodium alkoxide is completed.

-

Methylation: Methyl iodide (1.5 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Rationale: A slight excess of the electrophile ensures complete consumption of the valuable alkoxide intermediate. Dropwise addition at low temperature controls the exothermic nature of the SN2 reaction.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Workup and Purification

-

Quenching: The reaction flask is cooled back to 0 °C. The reaction is cautiously quenched by the slow, dropwise addition of deionized water to destroy any unreacted sodium hydride. Critical Safety Step: This is a highly exothermic process that generates hydrogen gas. It must be done slowly and behind a safety shield.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine to remove residual water.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Chloro-6-methoxymethylaniline.

Mechanistic Deep Dive and Product Characterization

The heart of this synthesis is the SN2 reaction. The alkoxide, a potent nucleophile, performs a "backside attack" on the methyl iodide. The carbon-iodine bond is electron-deficient due to the high electronegativity of iodine, making it an excellent electrophile. The simultaneous formation of the C-O bond and cleavage of the C-I bond is the hallmark of this concerted mechanism.

Expected Analytical Data

Validation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the broad singlet corresponding to the alcohol -OH proton. Appearance of a new singlet at ~3.4 ppm integrating to 3 protons (the -OCH₃ group). The benzylic -CH₂- protons will appear as a singlet around 4.5 ppm. Aromatic protons will appear in the 6.7-7.2 ppm range.[17] The amino -NH₂ protons will appear as a broad singlet. |

| ¹³C NMR | Appearance of a new peak around 58 ppm corresponding to the methoxy carbon (-OCH₃). The benzylic carbon (-CH₂O-) would be expected around 70-75 ppm. Aromatic carbons will be observed between 115-150 ppm.[17][18] |

| IR Spectroscopy | Disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹). Appearance of a characteristic C-O-C ether stretch around 1100 cm⁻¹. Persistence of the N-H stretching bands (typically two sharp peaks ~3350-3450 cm⁻¹).[18][19] |

| Mass Spec. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product (171.62 g/mol ), with a characteristic M+2 peak at ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

Conclusion

The synthesis of 2-Chloro-6-methoxymethylaniline from 2-amino-3-chlorobenzyl alcohol is reliably achieved through the Williamson ether synthesis. This guide has detailed a robust protocol that prioritizes both efficiency and safety. The keys to success are the strategic choice of a strong, non-nucleophilic base to ensure selective deprotonation, the use of a potent methylating agent, and strict adherence to anhydrous and inert reaction conditions. By understanding the causality behind each step and implementing rigorous safety measures, researchers can confidently execute this synthesis and validate the final product through comprehensive characterization.

References

-

MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]

-

111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. (2024). [Link]

-

Safety Data Sheet - Methyl Iodide. (n.d.). Chem-Supply. [Link]

-

Methyl Iodide (Iodomethane). (n.d.). U.S. Environmental Protection Agency. [Link]

-

The Williamson Ether Synthesis. (n.d.). [Link]

-

Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

- CN112358404A - Preparation method of 2-chloro-6-methylaniline. (n.d.).

-

2-Chloro-6-methylaniline. (n.d.). PubChem. [Link]

- CN110015963A - A kind of preparation method of the chloro- 6- methylaniline of 2-. (n.d.).

-

Experimental 1 H NMR spectrum of 2-Cl-6-MA. (n.d.). ResearchGate. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

2-Amino-3-chlorobenzyl Alcohol. (n.d.). Pharmaffiliates. [Link]

-

Williamson Ether Synthesis. (2022). ChemTalk. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. (2009). ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. fishersci.com [fishersci.com]

- 8. Sodium hydride - Safety Data Sheet [chemicalbook.com]

- 9. chemscience.com [chemscience.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. epa.gov [epa.gov]

- 16. alkalimetals.com [alkalimetals.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Chloro-6-methylaniline(87-63-8) IR Spectrum [chemicalbook.com]

"2-Chloro-6-methoxymethylaniline" chemical properties and structure

An In-depth Technical Guide to 2-Chloro-6-methoxymethylaniline

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxymethylaniline (CAS No. 91339-06-3), a key substituted aniline intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delineates its chemical structure, physicochemical properties, and detailed spectroscopic profile. Furthermore, it explores the causality behind its synthetic utility, detailing its reactivity and offering validated experimental protocols for its synthesis and analysis. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Chemical Identity and Structure

2-Chloro-6-methoxymethylaniline is a disubstituted aniline derivative. The structural arrangement of the chloro, methoxymethyl, and amino groups on the benzene ring dictates its unique reactivity and utility as a synthon.

-

IUPAC Name: 2-Chloro-6-methoxymethylaniline

-

CAS Number: 91339-06-3

-

Molecular Formula: C₈H₁₀ClNO

-

Molecular Weight: 171.62 g/mol

-

Canonical SMILES: COCc1cccc(Cl)c1N

-

InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N[1]

The molecule's structure features a primary amine and a methoxymethyl group ortho to each other, with a chlorine atom also in an ortho position to the amine. This ortho-substitution pattern sterically hinders the amino group, which can be strategically exploited in synthesis to control reactivity or favor specific reaction pathways.

Diagram: Chemical Structure of 2-Chloro-6-methoxymethylaniline

Caption: 2D Structure of 2-Chloro-6-methoxymethylaniline.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloro-6-methoxymethylaniline is provided below. These properties are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Appearance | Clear yellow to red-brown liquid | [2] |

| Melting Point | 10-12 °C (lit.) | [1][2][3] |

| Boiling Point | 215 °C (lit.) | [1][2] |

| Density | 1.152 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.576 (lit.) | [1][2] |

| Flash Point | 105 °C (221 °F) - closed cup | [1] |

| Solubility | Does not mix with water. | [4] |

This data highlights the compound's liquid state at room temperature and its combustible nature.

Spectroscopic Profile

The structural elucidation and purity assessment of 2-Chloro-6-methoxymethylaniline rely on standard spectroscopic techniques. Below is a summary of expected spectral data based on published information.

| Technique | Key Features and Observed Shifts | Source(s) |

| ¹H NMR | Signals for aromatic protons are observed between 6.65–7.15 ppm. Well-defined signals from the methyl (CH₃) and amino (NH₂) groups appear at approximately 2.20 and 4.01 ppm, respectively. | [5] |

| ¹³C NMR | The molecule displays seven distinct carbon signals. Aromatic carbons are observed in the range of 118.5–141.4 ppm. | [5][6] |

| IR Spectroscopy | The presence of characteristic peaks corresponding to N-H stretching (from the amine group), C-H aromatic and aliphatic stretching, C=C aromatic ring stretching, and C-Cl stretching can be expected. | [6] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 106. | [6] |

Researchers should note that exact spectral shifts can vary based on the solvent used and the specific instrumentation.

Synthesis and Reactivity

Synthetic Approaches

2-Chloro-6-methoxymethylaniline is itself an intermediate, synthesized from more basic starting materials. One documented method involves a multi-step, one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline.[7][8] This process includes:

-

Diazotization: The amino group of the starting material is eliminated via a diazotization reaction using sodium nitrite and sulfuric acid.

-

Reduction: The diazonium salt is then reduced using hypophosphorous acid.

-

Nitro Group Reduction: Finally, the nitro group is reduced to the primary amine using iron powder to yield the final product.[7][8]

This method is noted for its mild reaction conditions and high yield.[7][8]

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-Chloro-6-methoxymethylaniline stems from the interplay of its three functional groups:

-

The Amino Group (-NH₂): As a primary aromatic amine, it is a key nucleophile and a precursor for diazotization reactions. This allows for the introduction of a wide array of other functional groups (e.g., -N₂, -OH, -CN, halogens) onto the aromatic ring.[7][9] The ortho-substituents (Cl and CH₂OCH₃) provide significant steric hindrance, which can be leveraged to direct reactions to other sites or to modulate the nucleophilicity of the amine.

-

The Chloro Group (-Cl): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but also serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is further activated.

-

The Methoxymethyl Group (-CH₂OCH₃): This group is sterically bulky and has a mild electron-donating effect. Its primary role is often as a directing group or a sterically blocking moiety to influence the regioselectivity of subsequent reactions on the aniline scaffold.

The combination of these groups makes 2-Chloro-6-methoxymethylaniline a valuable building block for constructing complex, polysubstituted aromatic systems.

Applications in Organic Synthesis and Drug Discovery

This intermediate is a cornerstone in the synthesis of various high-value molecules, particularly in the pharmaceutical sector.

-

Tyrosine Kinase Inhibitors: It is a documented starting material in the preparation of potent tyrosine kinase inhibitors like Dasatinib, a crucial medication in cancer therapy.[2][8][9]

-

Anticancer Agents: The scaffold is used to synthesize indazole derivatives that have shown activity against breast cancer.[2][8][9]

-

Antibacterial Compounds: It is employed in the synthesis of sulfonylurea derivatives that possess bacteriostatic activity.[2][8][9]

The molecule's utility in drug discovery is a direct result of its capacity to be elaborated into more complex heterocyclic systems, a common feature in modern pharmacophores. Its pre-substituted nature provides a head start in complex syntheses, saving steps and improving overall efficiency.

Diagram: Role in Synthetic Workflows

Caption: Synthetic pathways originating from 2-Chloro-6-methoxymethylaniline.

Safety and Handling

2-Chloro-6-methoxymethylaniline is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Category | Description | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [1][10] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause sensitization by skin contact. | [4][11][12] |

| Eye Damage/Irritation | Causes serious eye irritation. | [4][11][12] |

| Specific Target Organ Toxicity | May cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure. | [10][11] |

| Environmental Hazard | Toxic to aquatic organisms, may cause long-term adverse effects. | [4] |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[4][11] Use engineering controls to keep airborne concentrations below exposure limits.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Avoid contact with open cuts or abraded skin.[1][4][12]

-

Respiratory Protection: If engineering controls are insufficient, use a suitable respirator with an appropriate filter (e.g., type ABEK).[1]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12]

-

Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[4]

Experimental Protocols

Example Synthesis Protocol (Conceptual)

The following protocol is a conceptual representation based on the literature for the synthesis of 2-Chloro-6-methylaniline, illustrating a similar chemical transformation.[7]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add 3-chloro-5-methyl-4-nitroaniline (25 mmol).

-

Acidification: Add 5 mL of water followed by 20 mL of diluted sulfuric acid. Stir the mixture for 10 minutes.

-

Diazotization: Slowly add a solution of sodium nitrite (27 mmol) in 15 mL of water, keeping the temperature at 0°C. Stir for an additional 30 minutes after the addition is complete.

-

Reduction of Diazonium Salt: Add 15 mL of a 50% aqueous solution of hypophosphorous acid (H₃PO₂) to the reaction mixture and stir at 0°C for 3 hours.

-

Nitro Group Reduction: Slowly raise the temperature to 90°C. Add iron powder (87.5 mmol) in portions over 1 hour. Maintain the reaction at this temperature for 3 hours.

-

Work-up and Purification: After the reaction is complete, filter the hot solution. Cool the filtrate and extract it three times with dichloromethane (20 mL each). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield the pure 2-Chloro-6-methylaniline.

Diagram: Analytical Workflow for Purity Assessment

Caption: Standard workflow for quality control and purity analysis.

References

-

PubChem. 2-Chloro-6-methylaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

ResearchGate. Experimental 1 H NMR spectrum of 2-Cl-6-MA. Available at: [Link]

-

Chemsrc. 2-Chloro-6-methylaniline | CAS#:87-63-8. Available at: [Link]

-

CPAchem. Safety data sheet - 2-Chloro-6-methylaniline. Available at: [Link]

Sources

- 1. 2-氯-6-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 2-Chloro-6-methylaniline | 87-63-8 [chemicalbook.com]

- 3. 2-Chloro-6-methylaniline | CAS#:87-63-8 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 9. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 10. cpachem.com [cpachem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization and Synthesis of 2-Chloro-6-methoxymethylaniline

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-6-methoxymethylaniline , a critical intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides and related agrochemicals.[1][2] The guide details the synthesis protocol via the O-methylation of 2-amino-3-chlorobenzyl alcohol, followed by a rigorous spectroscopic breakdown (NMR, IR, MS) to validate structural integrity.[1][2] Designed for application scientists and process chemists, this document emphasizes self-validating experimental workflows and causal analysis of spectral data.[1][2]

Compound Profile & Physicochemical Properties[1][2][3][4][5]

2-Chloro-6-methoxymethylaniline is a di-substituted aniline derivative characterized by an electron-withdrawing chlorine atom at the ortho position and an electron-donating methoxymethyl group at the ortho' position.[1][2] This specific substitution pattern creates a unique electronic environment that stabilizes the amino group while providing steric bulk, essential for the biological activity of downstream sulfonamides.[1][2]

| Property | Data |

| IUPAC Name | 2-Chloro-6-(methoxymethyl)aniline |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Physical State | Colorless oil |

| Boiling Point | 60–70 °C at 0.15 mmHg [1] |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; low solubility in water |

| Key Precursor | 2-Amino-3-chlorobenzyl alcohol |

Synthesis Protocol: Selective O-Methylation[1][2]

The synthesis of 2-Chloro-6-methoxymethylaniline requires precise control to favor O-methylation over N-methylation.[1][2] The following protocol, adapted from Patent DK170442B1/US5010083, utilizes a lithiation strategy to selectively alkylate the benzylic alcohol.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a dianion intermediate using n-butyllithium (n-BuLi).[1][2] The alkoxide oxygen is more nucleophilic than the lithiated amine, directing the methyl iodide (MeI) attack to the oxygen atom.[1][2]

Figure 1: Step-wise synthesis workflow for the selective O-methylation of 2-amino-3-chlorobenzyl alcohol.

Experimental Procedure

-

Preparation: Charge a flame-dried flask with 2-amino-3-chlorobenzyl alcohol (4.00 g, 25.4 mmol) and dry THF (30 mL).

-

Lithiation: Cool the solution to -78°C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add 1.6 M n-butyllithium in hexane (16.7 mL, 26.7 mmol) dropwise. Note: The low temperature prevents benzyne formation and controls regioselectivity.[1][2]

-

Alkylation: Warm the mixture to 0–5°C , then add methyl iodide (3.61 g, 25.4 mmol).

-

Reaction: Heat to reflux for 5.5 hours to ensure completion.

-

Workup: Cool to room temperature. Partition the residue between diethyl ether and water.[1][2] Wash the organic layer with 5% aqueous NaOH (to remove unreacted starting material), dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Purify the residue via Kugelrohr distillation (b.p. 60–70°C at 0.15 mmHg) to yield the product (approx. 89% yield).

Spectroscopic Characterization (Data & Analysis)[1][2][3][5][6]

The following data sets provide the structural validation for 2-Chloro-6-methoxymethylaniline.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum confirms the presence of the methoxymethyl group and the preservation of the 1,2,3-trisubstituted benzene ring pattern.[1][2]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Reference Standard)[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.42 | Singlet (s) | 3H | –OCH₃ | Characteristic shift for aliphatic methyl ether.[1][2] |

| 4.58 | Singlet (s) | 2H | Ar–CH₂–O | Benzylic protons deshielded by the oxygen atom.[1][2] |

| 4.85 | Broad Singlet (br s) | 2H | –NH₂ | Exchangeable amine protons; shift varies with concentration.[1][2] |

| 6.65 | Triplet (t) | 1H | Ar–H (C4) | J ≈ 7.8 Hz.[1][2] Para to NH₂, shielded by resonance donation.[1][2] |

| 7.18 | Doublet of Doublets (dd) | 1H | Ar–H (C3) | J ≈ 7.8, 1.5 Hz.[1][2] Ortho to Cl; deshielded by inductive effect.[1][2] |

| 7.28 | Doublet of Doublets (dd) | 1H | Ar–H (C5) | J ≈ 7.8, 1.5 Hz.[1][2] Ortho to –CH₂OMe.[1][2] |

Interpretation:

-

The singlet at 4.58 ppm is the diagnostic peak for the successful formation of the ether linkage.[1][2] If this peak appears as a doublet or is missing, check for N-methylation (which would show an N-Me singlet around 2.8–3.0 ppm).[1][2]

-

The aromatic region (6.6–7.3 ppm) displays an ABC/AMX pattern typical of 1,2,3-trisubstituted benzenes.[1][2]

Infrared Spectroscopy (FT-IR)

IR analysis is used for rapid functional group verification, particularly to confirm the primary amine and ether functionality.[1][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3480, 3380 | N–H Stretching | Primary Amine (–NH₂) | Typical doublet for asymmetric/symmetric stretch.[1][2] |

| 2930, 2850 | C–H Stretching | Alkyl (–CH₃, –CH₂–) | Methyl and methylene stretches.[1][2] |

| 1620 | N–H Bending | Primary Amine | Scissoring vibration. |

| 1105 | C–O–C Stretching | Ether | Strong band confirming O-alkylation. |

| 740–760 | C–Cl Stretching | Aryl Chloride | Characteristic "fingerprint" region band.[1][2] |

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV)

-

Base Peak / Fragments:

Quality Control & Troubleshooting

To ensure high-quality intermediates for drug or herbicide development, the following impurities must be monitored.

Figure 2: Quality control decision tree for evaluating crude product purity.

-

N-Methylation: If the reaction temperature is not strictly controlled at -78°C during lithiation, or if the mixture warms too fast before MeI addition, the amine may be deprotonated, leading to N-methyl-2-chloro-6-methoxymethylaniline.[1][2]

-

Hydrolysis: The methoxymethyl ether is generally stable to base but can hydrolyze under strong acidic conditions.[1][2] Avoid acidic workups.

References

-

Kleschick, W. A., et al. (1991).[1][2] Halogen-aniline derivatives and their use in herbicide synthesis. U.S. Patent 5,010,083 (Example 82).[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

-

Little, J. C., et al. (1993).[1][2] Newly substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides. Danish Patent DK170442B1.[1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Reference for chemometric shift prediction logic).

Sources

- 1. AU613665B2 - Halogen-aniline derivatives - Google Patents [patents.google.com]

- 2. DK170442B1 - Newly substituted 1,2,4-triazolo [1,5-a] pyrimidine-2-sulfonamides, herbicidal agents, methods for controlling undesired vegetation and intermediates for the preparation of the sulfonamides - Google Patents [patents.google.com]

- 3. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Starting materials for "2-Chloro-6-methoxymethylaniline" synthesis

The following technical guide details the synthesis of 2-Chloro-6-methoxymethylaniline , a specialized intermediate used in the development of triazolopyrimidine sulfonamide herbicides and pharmaceutical agents.

The guide prioritizes scientific integrity and reproducibility , presenting two distinct pathways: a Scalable Nitro-Benzyl Route suitable for process chemistry, and a Direct Lithiation Route as described in patent literature for laboratory-scale synthesis.[1][2][3]

Target Molecule Profile & Retrosynthetic Analysis[1][3]

Target Compound: 2-Chloro-6-methoxymethylaniline

CAS Number: 67014-36-2 (Generic/Isomer specific check required) or related to specific patent intermediates (e.g., from EP0484394).[1][2][3]

Molecular Formula: C

-

Aniline Core: Primary amine at position 1.[3]

-

Orthogonal Substitution: Chlorine at position 2 and a Methoxymethyl ether at position 6.

-

Reactivity: The steric bulk of the ortho-substituents stabilizes the amine but complicates N-functionalization.[1][2]

Retrosynthetic Logic

The synthesis hinges on the construction of the methoxymethyl ether side chain while preserving the aromatic amine and the halogen.[3]

-

Pathway A (Scalable/Industrial): Relies on the functionalization of 2-Chloro-6-nitrotoluene .[1][2] The nitro group acts as a masked amine, preventing N-alkylation during the ether formation.[1]

-

Pathway B (Laboratory/Patent): Utilizes 2-Amino-3-chlorobenzoic acid (3-chloroanthranilic acid) converted to an amino-alcohol, followed by selective O-methylation.[1][2][3]

Figure 1: Retrosynthetic analysis showing the Nitro-Toluene (Pathway A) and Anthranilic Acid (Pathway B) routes.[1][3]

Starting Materials & Reagent Specifications

High-purity starting materials are critical to avoid regioisomeric byproducts that are difficult to separate.[1][2]

| Material | CAS No. | Purity Req.[2][3][5][6][7] | Role | Critical Impurity Check |

| 2-Chloro-6-nitrotoluene | 83-42-1 | >98% | Pathway A Precursor | Must be free of 4-chloro isomers. |

| 3-Chloroanthranilic acid | 20776-67-4 | >97% | Pathway B Precursor | Free of 6-chloro isomer.[1][2][3] |

| N-Bromosuccinimide (NBS) | 128-08-5 | 99% | Brominating Agent | Free of elemental bromine.[1][2][3] |

| Methyl Iodide | 74-88-4 | 99.5% | Methylating Agent | Store over copper to stabilize.[1][2] |

| n-Butyllithium | 109-72-8 | 1.6M/2.5M | Base (Pathway B)[1][2][3] | Titrate before use.[2][3] |

Pathway A: The Nitro-Benzyl Route (Scalable)[1][2][3]

This route is preferred for larger batches (>100g) as it avoids cryogenic conditions and expensive lithium reagents.[1][3]

Step 1: Radical Bromination

Transformation: 2-Chloro-6-nitrotoluene

-

Setup: Equip a reactor with a reflux condenser, mechanical stirrer, and nitrogen inlet.

-

Dissolution: Dissolve 2-Chloro-6-nitrotoluene (1.0 eq) in CCl

or Chlorobenzene (greener alternative). -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of Benzoyl Peroxide (BPO) or AIBN (0.01 eq).[1][2][3]

-

Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting toluene.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the crude benzyl bromide.

Step 2: Methanolysis (Ether Formation)

Transformation: 2-Chloro-6-nitrobenzyl bromide

-

Solvolysis: Dissolve the crude bromide in Methanol (10 volumes).

-

Base Addition: Add Sodium Methoxide (1.1 eq, 25% in MeOH) dropwise at 0°C to prevent elimination side reactions (formation of stilbenes).

-

Heating: Warm to reflux for 2 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash with brine, dry over Na

SO

Step 3: Nitro Reduction

Transformation: 2-Chloro-6-nitrobenzyl methyl ether

-

Catalytic Hydrogenation:

-

Alternative (Iron Reduction - Bechamp):

-

Isolation: Filter catalyst. Adjust pH to >9. Extract with Toluene or DCM.[3] Distill or crystallize the final aniline.

Pathway B: The Anthranilic Acid Route (Patent Method)[3]

This method is documented in patent literature (e.g., DK170442B1 , EP0484394 ) and is ideal for laboratory-scale synthesis where 2-Amino-3-chlorobenzyl alcohol is accessible.[1][2][3]

Step 1: Reduction to Amino-Alcohol

Transformation: 3-Chloroanthranilic acid

-

Activation: React 3-chloroanthranilic acid with Thionyl Chloride to form the acid chloride, or use a mixed anhydride method.[1][2]

-

Reduction: Add the activated acid dropwise to a suspension of Sodium Borohydride (NaBH

) in THF/Diglyme at 0°C. -

Workup: Quench carefully with dilute HCl. Neutralize and extract.[6][8]

Step 2: Selective O-Methylation

Transformation: 2-Amino-3-chlorobenzyl alcohol

Rationale: Use a base that deprotonates the hydroxyl group (pKa ~16) preferentially over the aniline protons (pKa ~30+ for deprotonation, though N-alkylation is a nucleophilic risk).[1][3] The patent utilizes n-Butyllithium to generate the dianion or selective alkoxide.[1][2]

Protocol (Based on EP0484394/DK170442B1):

-

Dissolution: Dissolve 2-Amino-3-chlorobenzyl alcohol (4.00 g, 25.4 mmol) in dry THF (30 mL) under Argon.

-

Cryogenic Cooling: Cool the solution to -78°C .

-

Lithiation: Slowly add n-Butyllithium (1.6 M in hexane, 16.7 mL, 26.7 mmol, ~1.05 eq).

-

Warming: Allow the mixture to warm to 0–5°C .

-

Alkylation: Add Methyl Iodide (3.61 g, 25.4 mmol) dropwise.

-

Reflux: Heat the mixture to reflux for 5.5 hours .

-

Quench: Cool to RT and quench with saturated NH

Cl solution. -

Purification: Extract with Ether/EtOAc. The crude product is purified by column chromatography (Silica gel, Hexane/EtOAc).

Figure 2: Workflow for the selective O-methylation of 2-amino-3-chlorobenzyl alcohol.

Analytical Validation

Confirm the identity of the product using the following parameters:

-

1H NMR (CDCl

): -

Mass Spectrometry: [M+H]

= 172/174 (characteristic Chlorine isotope pattern 3:1).[1][2][3]

Safety & Handling

-

Alkylating Agents: Methyl Iodide is a suspected carcinogen and neurotoxin.[3] Use only in a certified fume hood with double-gloving.[1][2]

-

Lithium Reagents: n-Butyllithium is pyrophoric.[1][2] Ensure all glassware is oven-dried and the atmosphere is inert (Argon/Nitrogen).[1][2]

-

Benzyl Halides: 2-Chloro-6-nitrobenzyl bromide is a lachrymator and skin irritant.[1][2]

References

-

Patent: Kleschick, W. A., et al. (1992).[3] Newly substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, herbicidal agents, methods for controlling undesired vegetation and intermediates for the preparation of the sulfonamides.[1][2][3] DowElanco. Patent DK170442B1 / EP0484394.[2][3]

-

Reaction Type:Nucleophilic Substitution of Benzyl Halides. BenchChem Technical Guides.

-

Starting Material:2-Chloro-6-nitrotoluene Properties. ChemicalBook.

Sources

- 1. DK170442B1 - Newly substituted 1,2,4-triazolo [1,5-a] pyrimidine-2-sulfonamides, herbicidal agents, methods for controlling undesired vegetation and intermediates for the preparation of the sulfonamides - Google Patents [patents.google.com]

- 2. AU613665B2 - Halogen-aniline derivatives - Google Patents [patents.google.com]

- 3. WO2017085733A2 - Improved process for the synthesis of 2, 6-xylidine and its derivatives - Google Patents [patents.google.com]

- 4. Buy 2-Chloro-6-methoxymethylaniline [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]

- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. gacbe.ac.in [gacbe.ac.in]

- 10. quora.com [quora.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 13. CN110015963A - A kind of preparation method of the chloro- 6- methylaniline of 2- - Google Patents [patents.google.com]

Introduction: The Synthetic and Pharmaceutical Relevance of Substituted Anilines

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methoxymethylaniline in Organic Solvents

Disclaimer: As of March 2026, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 2-Chloro-6-methoxymethylaniline. This guide, therefore, serves as a predictive framework and a practical methodological resource for researchers. It synthesizes information based on the compound's structural characteristics, provides proxy data from closely related analogs, and details a definitive experimental protocol for its solubility determination.

2-Chloro-6-methoxymethylaniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of high-value chemical products, including pharmaceuticals and agrochemicals.[1][2] Its analogs, such as 2-chloro-6-methylaniline, are recognized as key starting materials for active pharmaceutical ingredients (APIs) like the tyrosine kinase inhibitor Dasatinib.[3] For chemists in process development and drug formulation, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process optimization, purification strategy, reaction kinetics, and final product formulation.

The solubility of an intermediate like 2-Chloro-6-methoxymethylaniline dictates the choice of reaction solvents, influences crystallization and purification methods, and ultimately impacts the economic and environmental viability of a synthetic route. This guide provides scientists and drug development professionals with the foundational knowledge and practical tools to assess and understand the solubility profile of this specific molecule.

Molecular Structure Analysis and Predicted Solubility Behavior

To predict the solubility of 2-Chloro-6-methoxymethylaniline, we must first analyze its molecular structure and the influence of its constituent functional groups.

-

Aniline Backbone: The core structure is an aromatic amine. Aniline itself is soluble in most common organic solvents due to the mix of a nonpolar benzene ring and a polar amino group.[4]

-

Chloro Group (-Cl): The ortho-chloro substituent is electron-withdrawing and increases the molecule's lipophilicity (fat-solubility). This generally enhances solubility in nonpolar and moderately polar solvents.

-

Amino Group (-NH₂): The primary amine group is a key hydrogen bond donor and acceptor. This functionality promotes solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Methoxymethyl Group (-CH₂OCH₃): This ortho-substituent introduces an ether linkage. The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. The overall group adds some steric hindrance and increases the molecular weight and nonpolar surface area.

Prediction: Based on this analysis, 2-Chloro-6-methoxymethylaniline is expected to exhibit:

-

High solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as in chlorinated solvents like Dichloromethane and Chloroform.

-

Good solubility in alcohols like Methanol, Ethanol, and Isopropanol, facilitated by hydrogen bonding.[5]

-

Limited solubility in nonpolar hydrocarbon solvents such as Hexane and Heptane.

-

Very low solubility in water, a characteristic shared by many substituted anilines which are only sparingly soluble.[6]

Solubility Profile of Structural Analogs

To provide a more quantitative, albeit predictive, framework, the table below summarizes available data for structurally related compounds. This proxy data serves as a valuable baseline for estimating the behavior of 2-Chloro-6-methoxymethylaniline.

| Compound Name | Molecular Formula | Solvent | Solubility | Reference(s) |

| Aniline | C₆H₅NH₂ | Water | Sparingly Soluble | [4] |

| Alcohol | Soluble | [4] | ||

| Ether | Soluble | [4] | ||

| Benzene | Soluble | [4] | ||

| 2-Chloroaniline | C₆H₆ClN | Water | Almost Insoluble | |

| Common Organic Solvents | Soluble | |||

| 2-Chloro-6-methylaniline | C₇H₈ClN | Water | Does not mix well | [6] |

| Chloroform | Slightly Soluble | [7] | ||

| Ethyl Acetate | Slightly Soluble | [7] |

Definitive Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the Shake-Flask Method .[8] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After separating the undissolved solid, the concentration of the compound in the saturated supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

2-Chloro-6-methoxymethylaniline (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

Step 1: Preparation of the Stock Standard for HPLC Calibration

-

Rationale: An accurate calibration curve is essential for quantifying the final concentration.

-

Procedure:

-

Accurately weigh approximately 10 mg of 2-Chloro-6-methoxymethylaniline and record the exact mass.

-

Dissolve the compound in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask. Ensure complete dissolution. This is your stock standard (approx. 1 mg/mL).

-

Prepare a series of five calibration standards by serial dilution of the stock standard to cover the expected concentration range.

-

Step 2: Sample Preparation and Equilibration

-

Rationale: Adding excess solid ensures that a saturated solution is formed. A prolonged equilibration time (24-48 hours) is critical to ensure the system reaches true thermodynamic equilibrium, avoiding misleading results from metastable states.

-

Procedure:

-

Add an excess amount of solid 2-Chloro-6-methoxymethylaniline (e.g., 20-50 mg) to a series of vials. Ensure there is significantly more solid than what is expected to dissolve.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. Visually confirm that excess solid remains at the end of the period.

-

Step 3: Phase Separation

-

Rationale: It is crucial to completely separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change).

-

Procedure:

-

Remove the vials from the shaker and let them stand for 30 minutes in a temperature-controlled bath to allow the solid to settle.

-

To ensure complete removal of fine particulates, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into an HPLC vial. This step removes any remaining microscopic particles.

-

Step 4: Quantification and Data Analysis

-

Rationale: HPLC with UV detection provides a robust and sensitive method for determining the concentration of the dissolved analyte.

-

Procedure:

-

Analyze the calibration standards on the HPLC to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995 to be considered valid.

-

Analyze the filtered sample solutions (the saturated supernatants). It may be necessary to dilute the samples with the mobile phase to bring the concentration within the range of the calibration curve.

-

Using the regression equation from the calibration curve, calculate the concentration of 2-Chloro-6-methoxymethylaniline in the sample.

-

Account for any dilutions made to report the final solubility in mg/mL or g/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the Shake-Flask method.

Conclusion

While direct, published solubility data for 2-Chloro-6-methoxymethylaniline is currently unavailable, a robust scientific prediction can be made based on its molecular structure and data from its chemical analogs. The compound is anticipated to be highly soluble in polar aprotic and chlorinated organic solvents and moderately soluble in alcohols, with poor solubility in water and nonpolar hydrocarbons. For researchers requiring precise, application-specific data, the detailed shake-flask protocol provided in this guide offers a reliable and definitive method for experimental determination. This empirical data is indispensable for optimizing synthetic processes, developing effective purification strategies, and advancing formulation studies in the pharmaceutical and chemical industries.

References

-

2-Chloro-6-methylaniline - Santa Cruz Biotechnology. Material Safety Data Sheet.Link

-

2-Chloro-6-methylaniline 98 87-63-8 - Sigma-Aldrich. Product Information Sheet.Link

-

2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook. Technical Information.Link

-

2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem. National Center for Biotechnology Information.Link

-

2-Chloro-6-methylaniline CAS#: 87-63-8 - ChemicalBook. Product and Safety Information.Link

-

An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl - Benchchem. Technical Guide.Link

-

2-Chloro-6-methylaniline CAS#:87-63-8 - Chemsrc. Chemical & Physical Properties.Link

-

How to Synthesize 2-Chloro-6-methylaniline? - FAQ - Guidechem. Synthesis Information.Link

-

CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents. Patent Information.Link

-

The Solubility of Aniline - ChemicalBook. Article.Link

-

2-CHLOROANILINE - Ataman Kimya. Product Information.Link

-

(PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline - ResearchGate. Research Article.Link

Sources

- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-Chloro-6-methylaniline CAS#: 87-63-8 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Aniline Derivatives

Aniline and its derivatives are foundational pillars in modern chemistry, serving as indispensable building blocks for a vast spectrum of applications, from life-saving pharmaceuticals to advanced materials.[1][2][3] Their role as privileged structures in medicinal chemistry is particularly noteworthy, forming the core of numerous therapeutic agents.[4] However, the very reactivity that makes the aniline scaffold so versatile also presents challenges, including issues of metabolic stability and potential toxicity, which can hinder drug development.[5] This reality drives the continuous quest for novel aniline derivatives with tailored properties, improved safety profiles, and enhanced efficacy.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis and characterization of these novel aniline derivatives. We will move beyond simple recitation of protocols to delve into the causality behind experimental choices, offering field-proven insights into robust synthetic strategies and comprehensive characterization workflows. Our focus is on providing a self-validating framework, where each step, from reaction design to final analysis, is built on a foundation of scientific integrity and empirical validation.

Part I: Strategic Synthesis of Aniline Scaffolds

The selection of a synthetic route is a critical decision that profoundly impacts yield, purity, cost, and scalability. The choice is often a trade-off between reaction scope, tolerance of various functional groups, and the harshness of reaction conditions.[1] Here, we explore several authoritative methods, from classical workhorses to modern catalytic systems.

Catalytic Reduction of Nitroarenes: The Classic Approach

The reduction of nitroarenes to their corresponding anilines is a classic, often high-yielding, and reliable method.[1][6] The choice of catalyst and hydrogen source is paramount and depends on the substrate's sensitivity to other functional groups.

Causality and Experimental Insight: The catalytic hydrogenation of a nitro group is a robust transformation. Palladium on carbon (Pd/C) is a highly efficient and common choice, favored for its activity under relatively mild conditions (room temperature, balloon pressure of H₂).[1] For substrates with functional groups susceptible to hydrogenolysis (e.g., benzyl ethers, some halides), alternative catalysts like Raney Nickel or the use of transfer hydrogenation sources (e.g., ammonium formate) can be milder and more selective.[1][7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to prevent over-reduction and ensure complete conversion.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Setup: To a solution of the chosen nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a Parr hydrogenator.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored every 1-2 hours using TLC or GC.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can then be purified by column chromatography or crystallization.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Staple

For constructing C-N bonds with exceptional functional group tolerance, the Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis. This method is invaluable for coupling aryl halides or triflates with a wide range of amines, including ammonia surrogates, to form anilines.

Causality and Experimental Insight: The success of this reaction hinges on the synergistic relationship between the palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][8] The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and prevents catalyst decomposition. The choice of base (e.g., NaOtBu, K₂CO₃) is also critical; it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions. The entire process must be conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[8]

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Atmosphere Exchange: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor progress by TLC or GC-MS.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a historically significant method that utilizes a copper catalyst to couple an aryl halide with an amine.[1][9] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative, particularly for specific substrates.

Causality and Experimental Insight: This reaction typically requires a copper(I) salt (e.g., CuI) and often benefits from a ligand, such as L-proline, to stabilize the copper catalyst and improve yields.[1] A strong base like potassium carbonate is used, and high-boiling polar aprotic solvents (e.g., DMSO, DMF) are necessary to achieve the required reaction temperatures (100-160 °C). The reaction is usually performed in a sealed tube to prevent solvent evaporation.

Experimental Protocol: Ullmann Condensation

-

Setup: In a sealed tube, combine the aryl halide (1.0 eq), the amine (2.0 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq) in DMSO or DMF.

-

Reaction: Heat the sealed mixture to 100-160 °C for 12-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the final product using column chromatography.[1]

Performance Comparison of Synthetic Methods

The selection of a synthetic pathway is dictated by the specific requirements of the target molecule and the practical constraints of the laboratory. The table below summarizes key parameters for the discussed methods.

| Synthetic Method | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantage |

| Catalytic Reduction | Raney Nickel, H₂ | Methanol | 50-120 | 2-4 | >98 | High yield, classic method |

| Buchwald-Hartwig | Pd(OAc)₂, P(t-Bu)₃ | Toluene | 80 | 2 | 98 | Excellent functional group tolerance |

| Ullmann Condensation | CuI, L-proline | DMSO | 100-160 | 12-24 | Variable | Cost-effective catalyst |

Data adapted from reference[1].

Caption: Workflow for selecting a primary synthetic route for aniline derivatives.

Part II: Rigorous Characterization of Novel Derivatives

Convincing and unequivocal evidence of a new compound's identity, purity, and structure is a non-negotiable tenet of scientific research.[10] A multi-technique approach is required to build a self-validating dataset that confirms the successful synthesis of the target aniline derivative.

Structural Elucidation: Spectroscopic Techniques

Spectroscopy provides the most detailed information about molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for elucidating the precise arrangement of atoms within a molecule.[11][12] For aniline derivatives, ¹H NMR provides key information on the substitution pattern of the aromatic ring and the nature of any N-substituents. ¹³C NMR confirms the carbon framework.[13][14][15] Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to resolve complex structures.[12]

-

Protocol: Dissolve a pure sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[16]

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound, which helps confirm its identity and elemental composition.[11][12] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.[12]

-

Protocol: Introduce the sample into the mass spectrometer, often coupled with a chromatographic technique like GC or LC for mixture analysis (GC-MS, LC-MS).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic molecular vibrations.[17] In aniline derivatives, key absorbances include the N-H stretches (typically a doublet around 3350-3500 cm⁻¹) and aromatic C-H and C=C bands.[14][18]

-

Protocol: Obtain the spectrum using an FTIR spectrometer. Samples can be analyzed as neat liquids, KBr pellets for solids, or as a thin film.[16]

-

Purity Assessment: Chromatographic Techniques

Chromatography is essential for both purifying compounds and verifying their purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing non-volatile or thermally labile compounds, making it ideal for a wide range of aniline derivatives.[12][19][20] It is widely used to determine the purity of a sample, with the results often presented as a percentage of the total peak area.[10]

-

Gas Chromatography (GC): GC is suitable for volatile and thermally stable aniline derivatives.[19] For polar or non-volatile anilines, a derivatization step (e.g., acetylation) may be required to increase volatility.[19][20]

-

Protocol: The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

-

Thin-Layer Chromatography (TLC): TLC is a quick, simple, and inexpensive method used to monitor reaction progress and for preliminary purity assessment.[12]

-

Protocol: A small amount of the reaction mixture is spotted on a silica gel plate and developed in an appropriate solvent system. The separated spots are visualized under UV light or with a chemical stain.

-

Physical and Analytical Confirmation

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound. The results must be within ±0.4% of the calculated values to confirm the molecular formula and establish a purity level of >95%.[10]

-

Melting Point: For crystalline solids, a sharp and narrow melting point range is a reliable indicator of high purity.

Caption: A comprehensive workflow for the characterization of novel aniline derivatives.

Part III: Applications and Future Perspectives

The development of novel aniline derivatives is not an academic exercise; it is driven by the demand for new molecules with specific functions.

-

Medicinal Chemistry: The aniline scaffold is a key pharmacophore in kinase inhibitors for cancer therapy, where the aniline nitrogen forms crucial hydrogen bonds in the ATP-binding pocket of the target enzyme.[4] Novel derivatives are continuously designed to improve selectivity, potency, and pharmacokinetic properties, with some showing promise in treating conditions like heart failure.[23][24][25]

-

Materials Science: Aniline derivatives are essential monomers for synthesizing conductive polymers like polyaniline (PANI).[26][27] By modifying the aniline monomer, researchers can tune the polymer's solubility, conductivity, and processing characteristics for applications in sensors, anti-corrosion coatings, and organic electronics.[13][14][26]

-

Future Outlook: The field is moving towards greener and more sustainable synthetic methods, such as electrocatalysis, which uses water as a proton source and avoids harsh reagents and conditions.[28][29] Furthermore, a significant challenge is the inherent metabolic liability of the aniline core.[5] A key area of future research involves the design of aniline isosteres—bio-equivalent molecules that mimic the aniline structure but possess greater metabolic stability, potentially leading to safer and more effective drugs.[5]

By combining modern, robust synthetic strategies with a comprehensive suite of characterization techniques, researchers can confidently design, create, and validate novel aniline derivatives, paving the way for the next generation of pharmaceuticals, materials, and other high-value chemicals.

References

- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn509Bejx37qsiYWizpY3P143ARpwmLij8RIb7iNbUzqify8iJ21tNQap6vvSmYPv61CGCQPbwM2_92vfrEfUf39f_0uPOnait2QqDMerx8m-novVFlRsszAT1sV8QYbbEmu8ha_j91Uh2ooq_zo5NbpZPYaJpTKo75rliHn12A3nuU4ZVS3H2CPKu_jf987x5qSO6WzBtvadG3NdCcbTct-3zIZH0aOXxF5OP-MZVSAFw210QyN4ABz9imQ==]

- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXnQtqE8pomKVRzICfHyewt3cJSWWCRh9esMf2Yu4GycNWaJq7XmnSfrvcT-d4v_4Vf3qON8cg7FcrEMN-16k1at2bOdi88WDz_aBlxvT5V1jdXsuj1If73ZD-V7BbOLhq3Y2gFWazs9K8_athuq8aL77lk2vkyhIEvHKeR7oKYDGB0UwM6mKEiQH2xEXVG6mMBdpoEhKKfHEqfF9d3j0EP6MVIk0xih46XLCWDYFBjhimNWSk_8=]

- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGNnvZH1zsGaomVI3g1HunsTipzkCCIe9lkA5qK-4kwQ2Gm55-sFF5wkyJrZo0VJX3fL-GFxrfggHL_-ELmIwVQysiRN20oIlpbuoHJ_Yc2TkqFL_9E89xUFWIveNGskm65WcNai4gXHXSQ9r8LKZy6U5RUCjDkQVP6VGeWX8O3Us_c9LsKdwdfJD7thPHUjHhHzsYKqS7F6O9v1M2tq0OumiZtTvVwGWdmUM5v9FQPBLnhb6StrpFng==]

- Modern Analytical Technique for Characterization Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaZRlsKFyDPbZfSSRNABiuVUECO9AS9bvdpdSvEVwvo_81TlvpQrO2_m_HEGltLJjIILyuFKfy22yJgk5LA9O3zUbE6QlTNcFQpFZSjZKfn7KnAy3dhqW_yydZOFAq47eT8ccbnVVuiphpksetXyPPKbWpNOlA6NNFOyN_a2XH-927I8paYPvIY3DTXJolmKgaxDCMuKVlaqnRdnhZAcI09w==]

- Application Notes & Protocols: Synthesis of Conductive Polymers Using Aniline Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgZnjKchaxrN5y2HBiYdyiuhf8B87q68Mu5gAy1RdNzRr5e1URS9hdpIWcKwS4lCqGm773FAgs1vSAwsS2sNyTKEKAc3_eAappL-RPiVbWrfoguHplN-Stk6nhTKVTyNSVCEhzWQfwAkUq0nUTvX4NOzjWbUv0fA6s6ty-BApK_dmnIHPgwiDUdP9Dz6AQWVLn3w-WSl7aWZWyyD1JL0F9RYJjHfEf-tFKYa5oNxHFNgeqIw==]

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXAW3IXa5rnjGnZmO_AZnQkSrFdwPz-wVy_YEP6hrY-nZ6y0tT3rlxRl66QZtwAX7qJLbIUKuI72ueash7AdU8LfaaNByetMSMfKcyKyHCf6FyjusVezn54_KqCx-bcwnKXGOwvvQRvm5gxYzXV7aq60o=]

- Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZSx7vB_ky6wjLnwyVjXWLhw31PZDvNauFLFriZR1wWbDeeX64NdhanOBq1ig0PAWVobon1sBfeYG9iEnEftdRVoE8VyrPCp58WT4fjEtEAq2CCQVhPizeWVTCaJqwRxYCucRhQDyIrazlSfIQHGde40PbKliDL-YLqM4jt_snfYPedriqkkUFrb1rB1Qsc05KLlIuOcfDxcGUtBBhiX6mnoV2lThYQfYnNcE=]

- Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHtB2zaGBuoJRsCEz0LBtXJN0Cj85AyXSIYiDhDdAc6v2h_f0Dk8jaVy-LdJt0wAG5VNgdsNYu4qEATjqtiULg6pQ9jk9KOR5rODp2xsiqwpXXK7g3fWz9onLGxdqSzhT21DvKTeptqoL7JUssn8LI8Q1SZ8KLZLT2pR4q2VTVuh7klG_qRlm7RpXR3bmqPbTS7gBntyLrYVjMxpdzY8YrlFWypC6GsBQZ]

- Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo7iuu3ZMIGt6sq4oC188NrSYGh5_RgeO6Lr9BA7fFEbD1ZGymj2IGQytIPjWOrsX979pxGBYg3UxZwquBBsB9W1v6eeoht7tSOcmR2S1nIwpO-6YnpqvOtSOWiAgh9UMCug==]

- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2n2GjFbgudLXwq0sEsoXNCaIZxK4diJcpLRvKFNjA5kxT1E6YFl5A-xv6AwoIoff2ZYzYtchvsqn3I1eMiIfmCKrpiwx8Zh8hCf8-m-rIVEuVWsTxK-vk_-6DCDiKN9MpAh93p8RV_8qTCYYOWrKqp388ED85wHBfQpimYeMbY5Dz3EjyMWrSuOQNOmm__estxqB1QVL0-KBmhVAqMeQ2vA5vCoGs1HtRee4bDhIyRYJ]

- Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH059Qcp_ApaZcXKKStngbmWIrOhqSzhyrASU3cy8LDBH9TkU6_5QWKnZO9ERJg9dfGy9QipreKM0Y3SQUZ35q-x5Cnj0uyxOh7U5sZwC6e8dlJvRBGeWnftm7Vg4YoyYrJWBX5vnwlFoKM8yO5Kp77fcxF-yWMPdHIKSkqYdJC4XJ0shAikB8b7Csa7p6rr1bx59HsWpQoJ-9h]

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEObYDbP8kryDtWk_iCJP0PjYR33GTUdt_z46CbXXZHq2lKzQanMou7ROL5FN-OM1blfHqeR_AhPD6B87DHR-zvkdHvO3jgFg7JgK_60wJbcSmPu2XtdGWKJIULLm3SbCQjmd0ZPk1X4GTuS0M=]

- Aniline synthesis by amination (arylation). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5wYfVs_1cfV7-UvqFAp6Uo8uxQo2c96PJ4Kv5W0LzQiYYXTtZjyBbzYSHJSuz1ZWuKostvxbr0o3u1ie5VNTTFi4T-C9mJfd8nGLCs2k59DNsOV1kHM0grMnkUDQU8uMhr9xhM3VnXmHa1QGT6XVaWzNG3uSR-MTVLXetE2pz]

- Characterising new chemical compounds & measuring results. The Royal Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNoGWv5Ti2Rct89lBpo37se0juce1GP-EJFipxMuO-OCLfdIHO1cFiyvIhTvrT4UBbTNKzdSLWck-_o77fR4KuJmHYd1TEKO4HytWtTvutR5uLa8_rGESaY1ZLdM170Pr5Da5QfuPqA553WW3n95uvcdW0s1HUt-ZICqU=]

- Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements | GeoScienceWorld. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4nxxiScDWUe19ZlAhpW--8pEkssXh6AiDDET9o8Hm8y9Kt-tWPhhbqpGLSR5249Gb_Mx76mMj8XUcDU9NIsO7SIhmPIGhs02157H2gem0vjYaNvZL6yJRF3U_sAZhau_UMJ2U6x8VGM6LoPrQ5GS-zWabvG8JEd0pCCG98Masaq7Cdsd-5yyHG0gnvGhOEMrgKTJ70Z4BkTnzSvUNEDSS8jOczgBRziEzHPZF]

- Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWQxpiT4GEQwawg165oEH2PxqGmC0f2O_F_6sBp1QOph4O5OL0D1VSEbTp5KNUXIEzxW5yXlNAyXeWLX6HCwjNu7siZMgVAtq69nAgdLVYErK1P3N5T14smpVYHDgcI3YTmEIiRPdxpmbkvR0fNCDeRjIPfbMA0bxM-OUEi4HcEusRgmowrvj8U5RhDH2NMFZQ1FGnZ7Mkly0R6NOf_ixjwyCAcD4h6ZYLayzBjJBLw==]

- Characterization of Organic Compounds. ACS Publications - American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFggHxSer6Zn1IzHujnTvaL5bS6cxkwbBGbvtTza4trUoH5-2dj22liIdwtVVjiRTsKBaf0_Bk7MyD1IQs_oITJ1A-mKoGpI2jXgXSROKvc-oAWsx3NyHxpTTya-FEU1ofrUVH6ji-QNwGHiY7EDQXd470Kxh98Xy_-]

- Electrochemical 'game-changer' could make aniline production greener. Chemistry World. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyupi3VSYWX23CE4cS0Jsv72X9JjQOkbmW8D7f01nQS5IBDrsobh-CSWjoy5HqrKDzPl6GEmAZ-JCj3QGsUQzmNnar_lYc6B9cYaZSRSGE3NDOAkwuorWHMu-UUIzUYkTtDfct_mTU-fGkWDHEPJo_LUar4B5AcW5lPRPSmMfxwB-Oob8ZV9Kba2BTA9Djj5ih9pFYb9LNcXWTUqtUtnlccRrhGD_k7_i_Z8en0tYkKpk=]

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-GOCKZYSwPtVHFB7YemyhKi59wYwpt1YJfiYfhmIaTYHRunzcW1wmv2JyEdONCOIxAbnzF6nqAy_PEfe4eiCnqV0W1mOUH1d23Hu32199S0IQzn7ikCWlsOs9os0pvuVs_X5t-Rv6pQ2sqzyS-S6pNwqT5jy8FGXRIn6P]

- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnhEeGcnOht-sT2M_qCgG4LefMdlz4s6A8VLhYW6_WcLO7aTLhrNV6R_IEE528BLLo-Uus_-3P59ARgeM8fOhboz9HgJBvR0mlPf4efVXl05NNaFOSR65q_ftC8RTQOt0X4SaKBzFo0-libqD4hrl7aYudc8ivK3OllOdipPWCju01Yf4udtDiL_2Do053U51u]

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuzMHPTjTP17eQZahp2Xd5ZvFuN62bGjyyoeDuvT3B5JlghJSiHLVJ9Eoj3csi3BdD1ME0EzFsChvUKesi5Ip55RXBy8LNdCZpISbj6KLImXu-lgq00xWJvvTGJNoNJ1mAw4I=]

- Aniline breakthrough promises cleaner, greener production. Laboratory News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhjXHvXWe9oNdd1melbZUAvOmn5n8FCw1bF0Q3VskpfvRTFrcXstV16K_f3cwz7iUIDdF84pZwYIvx5gtYv1VXSBZQ_NeNitOv1URlVVkEHJn1KAZmj5K7rDh4bxbdQkYXwW5jy0vAVO-ibdgIvX7M1JLx7asaNzTq3ORIMtLJFo58Vj66JcM1dkle1p7tQ2uDvs9Xe2-OJlmwBWns]

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfw0_BTbORro70q82Iw2OR1WWmJHPr6TgJO6rYTomc6ti3leqjDMNSy2P7WCYRv_a4XjGBT70d0szyLTjUzeqZoqgHbyqcrECxtIbOxlwWI1OqQex8Qo7F48ICwC2B1CYwBtoCgXXKBgQFlH7oWz26yX4FHDe0DqK-T98X4S8ZeRbw88Wv6v66LBOZ_6vWmhs-Rf6H7xRDfeemzjiGKwkyRpHEbp6uDZvp3W-UtbAkBHde8DSiYPgISR_VPaA=]

- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpM1KLMkkrz3RI6cjRncSbwtm_3to1jEsQMvvMSC-478a4jEN4SSN_ezBPYodI3W7V_ISV2Tv4MYB9KD5yC80F7fgCaFdaWtqcZjs2svuZygExr7zpIWR42WWQ8SiJ-5EiwryczA==]

- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1kXMs7884Q_qySpD-WqduBhaVXGbzLZJeKwqFd19n7Wkk8U8EyxbWGvZiEE-8Kkac_GyzUaeBbRIbqpvPKe4O7mgctuUfve7CFbH209Vtb5Q9IUFimtq-lZ7G_JCG32akGi5m]

- Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQIfDRrxZ6d5Ijh8bxsZIijNwF_vJO20VBuHzAreczCynBWle5mUdW7_eGMtARnULbUstn2s0_mZibFFYoVDfIDcch8RcQtqi90geyCZGgiMW9uthQM7T0_M98po8cfXeKs-oUhGDnuFgJ5BblgFz-uEP-qQySbHCiiw==]

- Methods for primary aniline synthesis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC-NS1ciSjjXPzpHL4agdLJNi7sEIROpDO9XNi5_jvUq2C7ho6c5eKCeyZHzP-9fyHPAtL89MnolKmGsVGI2DLRZua9F_z2rhPLCNboXzt1ioUJILj8tEDSV7fnSQjmqia7rYe4w60HJShG8wtCcDa4BhSUgsaxFfwNu0tKB5uzHRTWQUJhSfZUzljJU3Yzrnc4Wc=]

- A brief review on aniline and its derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFfiEbWCXG5M8NdHGT04FUHm7SeyZp2m6t6fqjLAR6JPLMSOuhfBzws5e2PhNXL6HnNZLMtICGPZUtgnxBvtz9k5h16f6FvXgML2mJf-WMkiTiHgV7d5waoCRWVsxBcOGjJSf0NxyMnLBU1nMpUbmkXE1f4wRBFLFIMkcPgyynzWlo6YILV5K7vZHU-Fhe2ksSecSeypLZDeHH8w==]

- Aniline Derivatives Market | Global Industry Report, 2031. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkAt6yhOvOgtI1qSrNqc1_KTCWvgKAOxT7faNlOtwWX6UQrwfkq8RB6kjU5vDXTui2HY4DIW3qUH5qpHf3WcSJ3AcADlzmEezU1IvlKgk9Z3YCSEVG9Y4rZSSH-K6NKGDqohvS6rnrMEDz9KzDBCEtCJVLQixQkBBg9H3MSARF1uPqWwaU]

- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXymuGpr6BgCM8S3-N0mg_WegvBjCpxTAm5J97B15OIVmbXZ_mJUmYJGnz6DpdqSwywoMuC3x2FlO-O8M7VGqkbGbEMZ95zCyD88_UzDhY5bMt9493fSpdI-gC1-mBE5Q2-lUZOIQMM-ewR4Qh]

- Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmYwn9vFrEHAgwEp6HTVXEFilkdhOovr2WSbkrX-IPjuavqbdNoo-15tH0z8I_4L20JJQuFeeBEncDO_VZUrj_Yo4IaG0hvgr2LA4E8v3d0WAHaKVE7G-XGWJ76RT6gOfH7sz6JM_uC3mYSGVTS57TOpLyhdCC9542zctIxGu6kej8AH7i2OEEliWK6gHs0dOagAGhmhcf9IcRO9ii68SC9fZDYYX_-oHnRTCJHMcJhr_18Y6DFQ8=]

- Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXA1EJn_AJcNYRUJZXGPHYpEEihtFAavB1dbOZ9z63sUIyzs38F9CpWzqqHmwWPu9biTP8ebAk6BR_V6bo2NN-XZeSv68v6851bge0jKqyVGXu87aK6P9LonORK2BYWM4AwTBlcCvNoJRwxZN9XvRiXDtmJcuC6u6IRgf0x5B6w4y8e2cSBOW4cmMg4XNhpEUT_CJC9SD01atC-2YeJKFxH_u8fX0eCIDlVoozx8Imx5bGFDX1m5p6vfbLGk4O]

- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_UVcsHxkwfRNqmf7pLPg5rl3L0BXCo83iuU0Noyd57t3VyQ6PcU3jgaQzj8st_SR4ivdPzeFDeMJX257gherE1JfF2lr14-hu5P6QCIcuskCs6ZqzqViq3ESRhUqVk5T158HEpOsDAD7bCMDbSc_MlmN67juGrRn3AzeWkZIOKtx_pTz6_eD4F2sXwcD8PeqBi8BLYbVABZ-zjaLtcaGQO9GtyZN9EA==]

- UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCLby6i9PJU2eX_85XqjpGCNfsIWpt21QfBuMW4GiR85AZLfGsF0dTq22yfpVDvwv5n6TVEhEJyFawc-SVV5vMDA1Kk6Jm1KkAvlBn_A2T3YPi_yqXRwL7hGBoBss-XB9uXSN3]

- High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt_fi3DIeu9drQFnI-NQFA16DgCBbJ0HlSN_krffbfyqhB5Io0DnpJ6ClOh0yRbO6yH_ZNxhiOfN5bHtTQm93csJYkKs4m6EzLzhX_oItESP6NOAA0V1_C-LhP43Fo0nB2ow==]

- HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgOEZovx2DZBX3UD8ye4g-HOq6bq4nPhLxE3Kcg7RKplyTEYiv-g8Rf3Hy1U6jcKqxnBsEgSrOLpTRwTyniz-rG2--7S2gL8054PmT7A7jlRH8qdlKgRA8pbmYk5MjW5x_-gB]